molecular formula C9H13F2N5O B6645249 6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide

6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide

Cat. No.: B6645249
M. Wt: 245.23 g/mol
InChI Key: XNMJALFNHQNEAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide, commonly known as ADP, is a potent and selective inhibitor of the P2Y12 receptor, which is a G protein-coupled receptor that plays a crucial role in platelet aggregation. ADP has been extensively studied for its potential use as an antiplatelet agent in the treatment of cardiovascular diseases.

Mechanism of Action

ADP binds to the P2Y12 receptor on platelets, which inhibits the activation of the receptor and prevents platelet aggregation. This leads to a reduction in the risk of thrombosis and other cardiovascular events.
Biochemical and physiological effects:
ADP has been shown to be a potent and selective inhibitor of the P2Y12 receptor. It has a long half-life and produces a sustained inhibition of platelet aggregation. ADP has also been shown to have minimal effects on other receptors and enzymes, which reduces the risk of adverse effects.

Advantages and Limitations for Lab Experiments

ADP has several advantages for lab experiments, including its potency and selectivity, long half-life, and sustained inhibition of platelet aggregation. However, ADP also has limitations, including its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.

Future Directions

There are several future directions for research on ADP, including:
1. Development of new synthetic methods for ADP that are more cost-effective and scalable.
2. Investigation of the potential use of ADP in cancer treatment and neurological disorders.
3. Development of new formulations and delivery methods for ADP that improve its efficacy and reduce the risk of adverse effects.
4. Investigation of the potential use of ADP in combination with other antiplatelet agents for the treatment of cardiovascular diseases.
5. Investigation of the potential use of ADP in other medical applications, such as wound healing and tissue regeneration.
Conclusion:
ADP is a potent and selective inhibitor of the P2Y12 receptor that has been extensively studied for its potential use as an antiplatelet agent in the treatment of cardiovascular diseases. It has several advantages for lab experiments, including its potency and selectivity, long half-life, and sustained inhibition of platelet aggregation. However, it also has limitations, including its high cost and the need for specialized equipment and expertise to synthesize and handle the compound. There are several future directions for research on ADP, including the development of new synthetic methods, investigation of its potential use in other medical applications, and the development of new formulations and delivery methods.

Synthesis Methods

ADP can be synthesized using a multi-step process starting from 2,3-difluoropyridine. The synthesis involves several chemical reactions, including chlorination, reduction, and amidation. The final product is obtained after purification and isolation steps.

Scientific Research Applications

ADP has been extensively studied for its potential use as an antiplatelet agent in the treatment of cardiovascular diseases. It has been shown to be effective in preventing platelet aggregation and reducing the risk of thrombosis. ADP has also been studied for its potential use in other medical applications, such as cancer treatment and neurological disorders.

Properties

IUPAC Name

6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2N5O/c1-13-8(17)6-2-3-7(16-15-6)14-5-9(10,11)4-12/h2-3H,4-5,12H2,1H3,(H,13,17)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMJALFNHQNEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN=C(C=C1)NCC(CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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